Rifampicin-d8
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Overview
Description
Rifampicin is a broad-spectrum antibiotic primarily used to treat bacterial infections such as tuberculosis, leprosy, and Legionnaires’ disease . The deuterium labeling in Rifampicin-d8 makes it particularly useful in scientific research, especially in pharmacokinetic and metabolic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rifampicin-d8 involves the incorporation of deuterium into the Rifampicin molecule. One common method involves the reaction of 3-formyl rifamycin SV with 1-amino-4-methyl piperazine in tetrahydrofuran . This process can be carried out in a microreactor, which allows for continuous flow synthesis. The reaction typically involves two steps and one purification step, resulting in an overall yield of 67% .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow synthesis is often employed to reduce costs and improve efficiency. This method uses 25% less 1-amino-4-methyl piperazine and achieves a 16% higher overall yield without changing the solvent and purification process between steps .
Chemical Reactions Analysis
Types of Reactions
Rifampicin-d8 undergoes various chemical reactions, including:
Oxidation: Rifampicin can be oxidized to form rifampin quinone.
Reduction: Reduction reactions can convert rifampin quinone back to Rifampicin.
Substitution: Substitution reactions can occur at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or thiols.
Major Products
Oxidation: Rifampin quinone.
Reduction: Rifampicin.
Substitution: Various substituted derivatives of Rifampicin.
Scientific Research Applications
Rifampicin-d8 is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of Rifampicin in the body.
Metabolic Studies: Helps in understanding the metabolic pathways and identifying metabolites of Rifampicin.
Drug Development: Used in the development of new antibiotics and in studying drug interactions.
Biological Research: Employed in studies related to bacterial resistance and the mechanism of action of antibiotics.
Mechanism of Action
Rifampicin-d8 exerts its effects by inhibiting bacterial DNA-dependent RNA polymerase . This inhibition prevents the synthesis of RNA, thereby blocking bacterial protein synthesis and leading to cell death. The molecular target of this compound is the beta subunit of the bacterial RNA polymerase enzyme .
Comparison with Similar Compounds
Similar Compounds
Rifampicin: The non-deuterated form of Rifampicin-d8.
Rifabutin: Another rifamycin antibiotic used to treat tuberculosis.
Rifapentine: A rifamycin antibiotic with a longer half-life than Rifampicin.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic and metabolic studies. The deuterium atoms in this compound provide a distinct mass difference, allowing for precise tracking and analysis in various research applications .
Properties
Molecular Formula |
C43H58N4O12 |
---|---|
Molecular Weight |
831.0 g/mol |
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C43H58N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55)/b12-11+,19-14+,22-13+,44-20+/t21-,23+,24+,25+,29-,34-,35+,39+,43-/m0/s1/i15D2,16D2,17D2,18D2 |
InChI Key |
JQXXHWHPUNPDRT-XWINXELBSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])/N=C/C2=C3C(=C4C(=C2O)C5=C(C(=C4O)C)O[C@@](C5=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(/C(=O)N3)\C)C)O)C)O)C)OC(=O)C)C)OC)C)O)([2H])[2H])[2H] |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C |
Origin of Product |
United States |
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